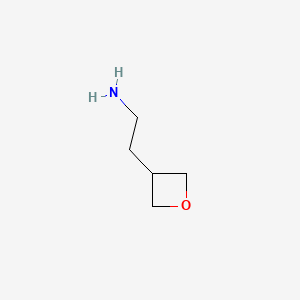

2-(Oxetan-3-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Oxetan-3-yl)ethanamine” is a chemical compound with the molecular formula C5H11NO . It has a molecular weight of 101.15 . It is also known as “2-(oxetan-3-yl)ethan-1-amine” and is available in a colorless liquid form .

Synthesis Analysis

The synthesis of oxetane derivatives, including “2-(Oxetan-3-yl)ethanamine”, has been a subject of numerous studies . The methods are clustered by strategies for the preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Molecular Structure Analysis

The molecular structure of “2-(Oxetan-3-yl)ethanamine” is represented by the InChI code: 1S/C5H11NO/c6-2-1-5-3-7-4-5/h5H,1-4,6H2 .Chemical Reactions Analysis

Oxetanes, including “2-(Oxetan-3-yl)ethanamine”, have been known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .Physical And Chemical Properties Analysis

“2-(Oxetan-3-yl)ethanamine” is a colorless liquid . It has a molecular weight of 101.15 .Aplicaciones Científicas De Investigación

DNA Interaction and Cytotoxicity

Research has explored the binding affinity of copper(II) complexes to DNA, showcasing their potential in understanding DNA interactions and designing drugs targeting genetic material. These complexes, synthesized using tridentate ligands including variants of ethanamine structures, have shown good DNA binding propensity and minor structural changes to DNA upon binding. Furthermore, they exhibit low toxicity to various cancer cell lines, suggesting a nuanced approach to cancer treatment with reduced side effects (Kumar et al., 2012).

Corrosion Inhibition

Another application involves cadmium(II) Schiff base complexes derived from ethanamine ligands, demonstrating effective corrosion inhibition properties on mild steel. This represents a bridge between inorganic chemistry and materials engineering, offering solutions to prolong the lifespan of industrial materials (Das et al., 2017).

Synthetic Route Development

The synthesis of 2-(thiophen-2-yl)ethanamine presents a methodological advancement in chemical synthesis, highlighting the utility of ethanamine derivatives in generating complex organic compounds. This approach underscores the importance of ethanamine derivatives in facilitating novel synthetic routes (Yun-yang, 2007).

Novel Pancreatic Lipase Inhibitors

Ethanamine derivatives have been incorporated into Schiff bases, acting as potent inhibitors of pancreatic lipase. These compounds are of interest in developing treatments for obesity, showcasing the role of ethanamine derivatives in discovering new therapeutic agents (Warad et al., 2020).

Chromatographic Data in Drug Activity Prediction

Utilizing thin-layer chromatographic data, the study of thiazole and benzothiazole derivatives, including ethanamine compounds, aids in predicting H1-antihistamine activity. This exemplifies how ethanamine derivatives contribute to drug development processes, offering predictive insights for new drug candidates (Brzezińska et al., 2003).

Catalysis and Material Science

Ethanamine derivatives have been applied in catalysis, specifically in the methoxycarbonylation of olefins to produce esters, highlighting their role in industrial chemistry and material science. The study demonstrates how structural variations in ethanamine ligands influence catalytic behavior, providing insights into designing more efficient catalysts (Zulu et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(oxetan-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-2-1-5-3-7-4-5/h5H,1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAKBGINYYVVNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704070 |

Source

|

| Record name | 2-(Oxetan-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxetan-3-yl)ethanamine | |

CAS RN |

1253730-25-4 |

Source

|

| Record name | 2-(Oxetan-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxetan-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline](/img/structure/B582352.png)

![Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B582353.png)

![1-[4-(1-Aminoethyl)piperidin-1-yl]ethanone](/img/structure/B582361.png)

![tert-Butyl 4-(2'-oxospiro[cyclohexane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B582373.png)